![molecular formula C11H14O3 B14692008 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one CAS No. 31769-46-7](/img/structure/B14692008.png)
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C11H14O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a propanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as potassium carbonate, and optimized reaction conditions ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymerization reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the manufacture of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one varies depending on its application. As a photoinitiator, it absorbs light and undergoes homolytic cleavage to generate free radicals, which initiate polymerization reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has an additional methyl group, which can influence its reactivity and applications.
4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone: The presence of a propyl ketone group differentiates it from this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Eigenschaften
CAS-Nummer |
31769-46-7 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-[4-(2-hydroxyethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-11(13)9-3-5-10(6-4-9)14-8-7-12/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
XYOJIVCLIYUBHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


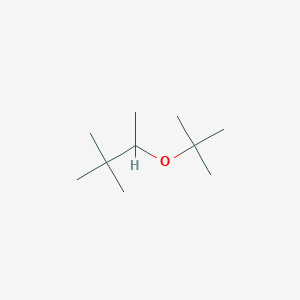
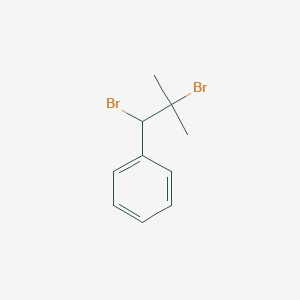
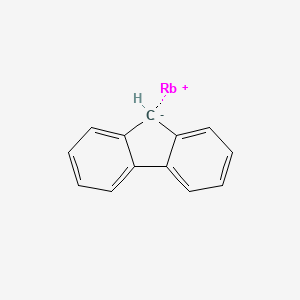
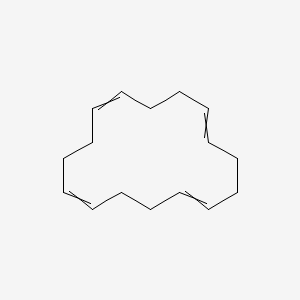
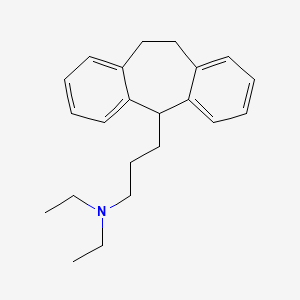
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
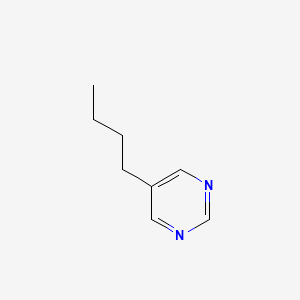
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
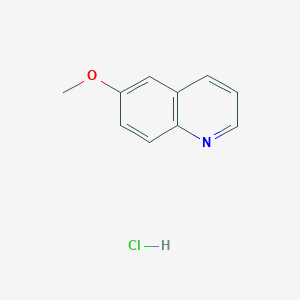
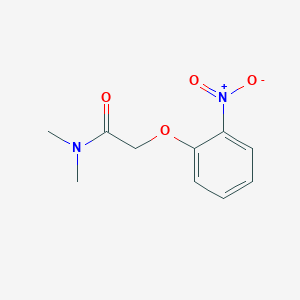
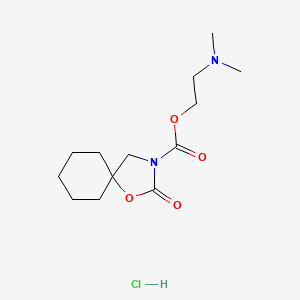
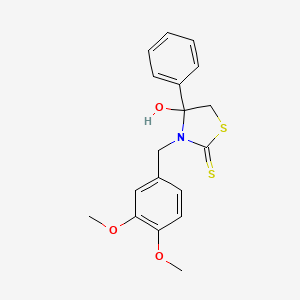
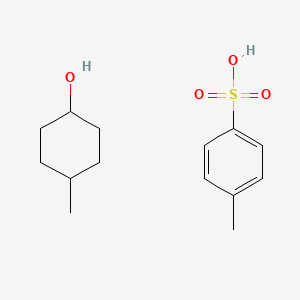
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
